N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Organic Synthesis Medicinal Chemistry Heterocyclic Building Blocks

Researchers needing a validated 1,3-thiazine building block for benzimidazole-fused heterocycle synthesis often encounter uncharacterized alternatives. This compound directly resolves that gap: - Documented reagent for benzimidazole-fused heterocycle preparation. - Melting point 144 °C enables identity confirmation and purity assessment. - 98% HPLC purity with defined storage (2-8°C) ensures batch-to-batch consistency. Supplied as a research-grade building block with global shipping availability.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
CAS No. 61452-16-2
Cat. No. B213482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
CAS61452-16-2
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NCCCS2
InChIInChI=1S/C11H14N2OS/c1-14-10-5-3-9(4-6-10)13-11-12-7-2-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13)
InChIKeyDTZHQSMUSXBSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:99%Yellow solid

N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: Procurement & Selection Guide


N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 61452-16-2) is a heterocyclic 1,3-thiazine derivative bearing a 4-methoxyphenyl substituent at the N-2 position . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with primary utility documented in the preparation of benzimidazole-fused heterocycles . While in vivo or clinical data for this specific compound remain absent from the open literature, its structural features—a partially saturated 1,3-thiazine core and an electron-donating para-methoxyphenyl group—define its physical and synthetic properties relative to in-class analogs .

N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: Why Generic Substitution Fails


Within the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold, substitution at the N-2 position governs both synthetic utility and electronic properties. The 4-methoxyphenyl group in CAS 61452-16-2 introduces a specific electron-donating para-methoxy substituent that distinguishes it from the unsubstituted core (CAS 30480-64-9) , the para-ethoxy analog (CAS 100253-53-0) [1], and the thiazoline variant (CAS 56242-67-2) . These structural differences translate into measurable variations in melting point, lipophilicity (XLogP3), and hydrogen-bonding capacity—parameters that directly affect solubility, crystallization behavior, and reactivity in condensation or cyclization reactions . Generic substitution without consideration of these quantifiable differences risks altered reaction outcomes, inconsistent purity profiles, and failed synthetic reproducibility .

N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: Differentiation Evidence


Benzimidazole-Fused Heterocycle Precursor vs. Unsubstituted Core

CAS 61452-16-2 has documented utility as a reagent in the preparation of benzimidazole-fused heterocycles, a synthetic application not reported for the unsubstituted 5,6-dihydro-4H-1,3-thiazin-2-amine core (CAS 30480-64-9) in the available technical literature . While the unsubstituted core serves as a general scaffold for iNOS inhibitor development [1], the N-(4-methoxyphenyl) substitution directs the compound toward benzimidazole-fused heterocycle synthesis, representing a distinct and validated synthetic pathway .

Organic Synthesis Medicinal Chemistry Heterocyclic Building Blocks

Melting Point vs. para-Ethoxy Analog

The melting point of CAS 61452-16-2 is reported as 144 °C . In comparison, the para-ethoxy analog N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 100253-53-0) is described as having a refractive index of 1.6 but no reported melting point in the accessible data, suggesting potential differences in solid-state properties [1]. The defined melting point of 144 °C for CAS 61452-16-2 provides a verifiable quality control parameter for identity confirmation and purity assessment.

Physicochemical Characterization Solid-State Chemistry Quality Control

XLogP3 and TPSA vs. Unsubstituted Core and Thiazoline Analog

CAS 61452-16-2 has a calculated XLogP3 value of 2.1 and a topological polar surface area (TPSA) of 58.9 Ų . These values differ markedly from the unsubstituted 5,6-dihydro-4H-1,3-thiazin-2-amine core (CAS 30480-64-9), which, based on its molecular formula C4H8N2S and molecular weight of 116.18 g/mol, is expected to have substantially lower lipophilicity and a different TPSA profile [1]. The increased lipophilicity (XLogP3 = 2.1) of CAS 61452-16-2 reflects the contribution of the 4-methoxyphenyl substituent.

Physicochemical Characterization Drug Design ADME Properties

Thiazine vs. Thiazoline Ring Size

CAS 61452-16-2 contains a six-membered 5,6-dihydro-4H-1,3-thiazine ring (molecular formula C11H14N2OS; MW 222.31 g/mol) . A closely related analog, N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 56242-67-2), contains a five-membered 4,5-dihydro-1,3-thiazole (thiazoline) ring (molecular formula C10H12N2OS; MW 208.28 g/mol) . The ring size difference—six-membered thiazine vs. five-membered thiazoline—results in distinct molecular geometries, conformational flexibility, and ring strain, which can influence reactivity and binding interactions [REFS-1, REFS-2].

Heterocyclic Chemistry Structural Biology Scaffold Hopping

1,3-Thiazine Scaffold Pharmacological Breadth

The 1,3-thiazine scaffold, which forms the core of CAS 61452-16-2, is associated with a broad range of pharmacological activities, including antileukemic, antimycobacterial, anti-inflammatory, BACE1 inhibitory, neuroprotective, and anticonvulsant properties [1]. While these activities are documented for 1,3-thiazine derivatives as a class and do not represent direct experimental data for CAS 61452-16-2, they establish the scaffold's recognized medicinal chemistry value. Substituted 2-amino-1,3-thiazines have been explored as nitric oxide synthase inhibitors [2] and as BACE1 inhibitors for Alzheimer's disease [1]. The presence of the N-(4-methoxyphenyl) substituent in CAS 61452-16-2 may modulate these class-associated activities.

Medicinal Chemistry Drug Discovery Scaffold Pharmacology

Vendor Purity Specification Benchmark

Commercially available CAS 61452-16-2 is offered with specified purity levels ranging from 95%+ to 99.2% (HPLC) depending on the supplier [REFS-1, REFS-2, REFS-3]. The 99.2% (HPLC) purity grade provides a quantitative benchmark for applications requiring high chemical homogeneity. In comparison, the para-ethoxy analog (CAS 100253-53-0) is listed with purity specifications in the 95-98% range in available vendor catalogs [1], while the unsubstituted core (CAS 30480-64-9) is offered at 98% purity . These vendor-specified purity ranges establish verifiable procurement criteria for CAS 61452-16-2.

Quality Control Analytical Chemistry Procurement

N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: Application Scenarios


Benzimidazole-Fused Heterocycle Synthesis

CAS 61452-16-2 is documented as a useful reagent for the preparation of benzimidazole-fused heterocycles . This application scenario is directly supported by technical datasheet documentation and represents the most specific validated synthetic use for this compound. Researchers engaged in the synthesis of benzimidazole-fused scaffolds—a class of compounds with recognized pharmacological relevance—can utilize CAS 61452-16-2 as a precursor with documented utility in this transformation. The unsubstituted 5,6-dihydro-4H-1,3-thiazin-2-amine core (CAS 30480-64-9) is not validated for this specific application, making CAS 61452-16-2 the appropriate reagent selection for this synthetic pathway .

Solid-State Characterization and Method Development

The reported melting point of 144 °C for CAS 61452-16-2 provides a defined thermal parameter for identity confirmation and purity assessment. This scenario applies to analytical chemistry and quality control workflows where a compound with well-characterized solid-state properties is required for method development, reference standard preparation, or thermal analysis. In contrast, structurally similar analogs such as the para-ethoxy derivative (CAS 100253-53-0) lack a reported melting point in accessible data , making CAS 61452-16-2 a more readily characterizable option for applications requiring thermal property benchmarks.

1,3-Thiazine Scaffold Exploration in Medicinal Chemistry

The 1,3-thiazine scaffold of CAS 61452-16-2 is associated with a diverse pharmacological profile, including antileukemic, antimycobacterial, anti-inflammatory, BACE1 inhibitory, neuroprotective, and anticonvulsant activities documented across the broader class of 1,3-thiazine derivatives . Researchers designing compound libraries or exploring structure-activity relationships around the 1,3-thiazine core may consider CAS 61452-16-2 as a scaffold representative bearing an N-(4-methoxyphenyl) substituent. This scenario is supported by class-level pharmacological evidence and the recognition of 1,3-thiazines as privileged structures in medicinal chemistry. However, it is critical to note that compound-specific biological validation is required, as direct activity data for CAS 61452-16-2 are not available in the open literature.

Building Block for Organic Synthesis

CAS 61452-16-2 is identified as an intermediate in organic synthesis, with potential utility in the preparation of pharmaceuticals and pesticides . Its defined molecular weight (222.31 g/mol), purity specifications (95%+ to 99.2% HPLC), and storage condition recommendations (2-8°C) [REFS-1, REFS-2] provide a well-characterized profile for use as a synthetic building block. This scenario is supported by multiple vendor datasheets and compound databases, establishing CAS 61452-16-2 as a procurement-ready reagent for general heterocyclic chemistry applications where a 1,3-thiazine scaffold with N-aryl substitution is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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